N,N-diethyl-4-((3-isopropylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide

Description

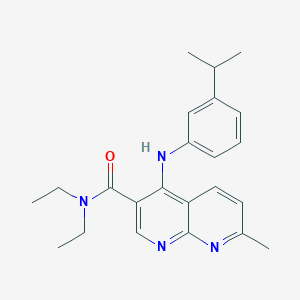

N,N-diethyl-4-((3-isopropylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a carboxamide group at position 3, a methyl substituent at position 7, and a 3-isopropylphenylamino moiety at position 4. The 1,8-naphthyridine core is a bicyclic aromatic system known for its versatility in medicinal chemistry, often serving as a scaffold for kinase inhibitors, antimicrobial agents, and anticancer compounds .

Properties

IUPAC Name |

N,N-diethyl-7-methyl-4-(3-propan-2-ylanilino)-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O/c1-6-27(7-2)23(28)20-14-24-22-19(12-11-16(5)25-22)21(20)26-18-10-8-9-17(13-18)15(3)4/h8-15H,6-7H2,1-5H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQQMCIAGGXXTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(C)C)C=CC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-diethyl-4-((3-isopropylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide, a compound of interest in medicinal chemistry, belongs to the naphthyridine class of compounds. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula: C_{20}H_{26}N_{2}O

- Molecular Weight: 314.44 g/mol

The structure features a naphthyridine core substituted with a diethylamino group and an isopropylphenyl moiety, which may influence its biological activity.

Anticancer Activity

Recent studies have shown that naphthyridine derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated for its inhibitory effects on various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| HeLa (Cervical) | 3.8 | Inhibition of cell proliferation |

| A549 (Lung) | 4.5 | Cell cycle arrest |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The compound's anticancer activity is attributed to several mechanisms:

- Apoptosis Induction: It activates intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest: The compound has been shown to halt the progression of the cell cycle at the G2/M phase.

- Inhibition of Metastasis: Studies indicate that it may reduce the migratory ability of cancer cells.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 10 µg/mL |

Case Studies and Research Findings

- Study on Anticancer Effects: A study published in Journal of Medicinal Chemistry reported that this compound showed significant cytotoxicity against MCF-7 and HeLa cells, with detailed mechanistic studies revealing its role in apoptosis via caspase activation .

- Antimicrobial Efficacy Study: In another research published in Antimicrobial Agents and Chemotherapy, the compound was evaluated for its antimicrobial efficacy against clinical isolates of Staphylococcus aureus and exhibited potent inhibitory activity .

Comparison with Similar Compounds

N,N-diethyl-4-(4-ethylanilino)-7-methyl-1,8-naphthyridine-3-carboxamide–HCl (1/1)

- Key Differences: The 4-ethylanilino group (para-ethyl substitution on the phenyl ring) contrasts with the 3-isopropylphenylamino group (meta-isopropyl substitution) in the target compound.

3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (Compound 2d)

- Key Differences: Features a 4-oxo group instead of the carboxamide at position 3 and a diethylaminomethyl side chain.

- Properties : The 4-oxo group increases hydrogen-bonding capacity, which may enhance interactions with polar residues in enzymatic targets compared to the carboxamide in the target compound .

Anti-inflammatory Naphthyridine Derivative ()

- Structure: 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide.

- Key Differences : Contains halogen substitutions (Cl, F) and a propargyl group, which are absent in the target compound.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.